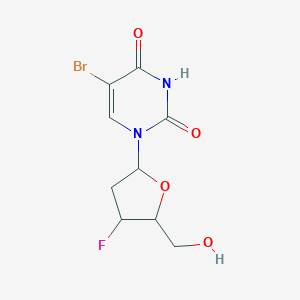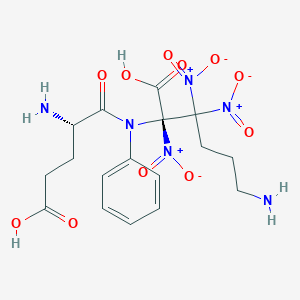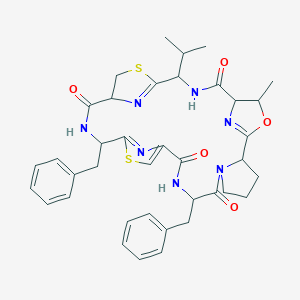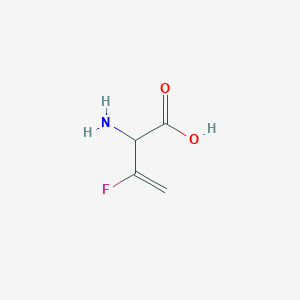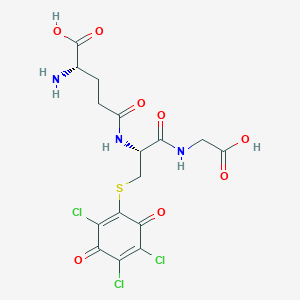
Tubeimoside III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubeimoside III is a triterpenoid saponin that shows anti-inflammatory and anti-tumor activities . It also has acute toxicity in vivo .
Synthesis Analysis
Tubeimoside I, II, and III were simultaneously determined and identified by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry (HPLC-ESI/MS), and a novel and sensitive high-performance liquid chromatography - evaporative light scattering detection (HPLC-ELSD) in a 70% methanol extract .Molecular Structure Analysis
Tubeimoside III is a triterpenoid saponin with a molecular formula of C64H100O31 . It contains 205 bonds in total, including 105 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 10 six-membered rings, 4 ten-membered rings, 3 esters (aliphatic), 16 hydroxyl groups, 2 primary alcohols, 13 secondary alcohols, 1 tertiary alcohol, and 9 .Chemical Reactions Analysis
Tubeimoside I, II, and III were simultaneously determined and identified by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry (HPLC-ESI/MS), and a novel and sensitive high-performance liquid chromatography - evaporative light scattering detection (HPLC-ELSD) in a 70% methanol extract .Physical And Chemical Properties Analysis
The molecular weight of Tubeimoside III is 1365.00 . More detailed physical and chemical properties are not available in the retrieved data.科学研究应用
抗炎、抗肿瘤和抗肿瘤促进作用
从白花蛇葡萄藤中提取的Tubeimoside III显示出显著的抗炎、抗肿瘤和抗肿瘤促进活性。这些效果被发现比其类似物Tubeimoside I和II更强,尽管它也表现出更高的急性毒性 (Yu, Ma, & Yu, 2001)。
细胞周期阻滞和凋亡诱导
在涉及HeLa细胞的研究中,观察到Tubeimoside III能够诱导细胞周期阻滞和凋亡。这表明了它在抗肿瘤机制中的潜在作用,影响细胞增殖和存活 (Yang et al., 2002)。
对人类红白血病细胞的影响
已对Tubeimoside III在人类红白血病K562细胞上的影响进行了研究。发现它能抑制细胞增殖并促进分化,影响这些细胞的形态和生物行为 (Qiu Zong-yin, 2007)。
对胶质瘤凋亡的影响
研究表明,Tubeimoside III能够诱导胶质瘤癌细胞凋亡。它影响凋亡相关蛋白的表达并增加活性氧浓度,有助于其抗肿瘤活性 (Jia et al., 2015)。
与HepG2细胞的相互作用
对HepG2细胞的研究表明,Tubeimoside III能够诱导凋亡,显示出强烈的生长抑制作用。这表明了它在治疗肝癌中的潜在应用 (Lin et al., 2014)。
在癌症化疗中的潜力
进一步的研究表明,Tubeimoside III可能是一种有前途的抗肿瘤化疗药物。它影响各种癌细胞系,通过多条途径诱导凋亡 (Yin et al., 2011)。
对转移的抑制作用
Tubeimoside III在各种癌症模型中显示出抑制转移的有效性。这包括其对细胞粘附、侵袭和迁移的影响,有助于其作为抗癌药物的潜力 (Yue Li-jian, 2006)。
作用机制
Target of Action
Tubeimoside III, a triterpenoid saponin, is known to have potent anti-inflammatory and anti-tumor effects It has been suggested that tubeimoside iii exerts its adjuvant activity by interacting with syk and lyn .
Mode of Action
Tubeimoside III interacts with its targets, leading to a series of cellular and molecular changes. It has been shown to significantly boost the antigen-specific humoral and cellular immune responses and elicit both Th1/Th2 and Tc1/Tc2 responses . It also remarkably facilitates mRNA and protein expression of various chemokines and cytokines in the local muscle tissues .
Biochemical Pathways
Gene expression microarray analysis has shown that tubeimoside iii modulates immune, chemotaxis, and inflammation-related genes . This suggests that it may influence several biochemical pathways related to immune response and inflammation.
Pharmacokinetics
Studies on tubeimoside i, a similar compound, reveal that it is extensively distributed in various tissues and prone to degradation by the gastrointestinal tract after oral administration, causing a decrease in bioavailability . It is reasonable to hypothesize that Tubeimoside III might have similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Tubeimoside III’s action include a remarkable inhibitory effect on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It also promotes the recruitment and antigen uptake of immune cells in the injected muscles, and augments the migration and antigen transport of immune cells to the draining lymph nodes .
Action Environment
It is known that the local immune microenvironment plays a significant role in the adjuvant activity of tubeimoside iii
安全和危害
未来方向
属性
IUPAC Name |
7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H100O31/c1-25-47-48(91-52-44(79)38(73)29(68)21-85-52)46(81)54(87-25)92-49-39(74)30(69)22-86-55(49)95-57(82)64-14-13-58(2,3)15-27(64)26-9-10-34-60(5)16-28(67)51(61(6,24-66)33(60)11-12-62(34,7)63(26,8)17-35(64)70)94-56-50(43(78)40(75)31(20-65)88-56)93-53-45(80)42(77)41(76)32(89-53)23-84-36(71)18-59(4,83)19-37(72)90-47/h9,25,27-35,38-56,65-70,73-81,83H,10-24H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTICHQXHYUJVDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H100O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tubeimoside III | |
CAS RN |
115810-13-4 |
Source


|
| Record name | Tubeimoside III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115810134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the proposed mechanism of action for Tubeimoside III against SARS-CoV-2?
A1: Research suggests that Tubeimoside III inhibits SARS-CoV-2 replication by targeting the RNA-dependent RNA polymerase (RdRp) enzyme []. Specifically, computational modeling predicts that Tubeimoside III binds to the active site of RdRp, potentially blocking its activity []. This blockage would interfere with the virus's ability to replicate its genetic material, ultimately hindering its spread.
Q2: What is the structural characterization of Tubeimoside III?
A2: Tubeimoside III is a natural cyclic bisdesmoside belonging to the oleanane-type triterpenoid saponin family [, , ]. While the exact molecular formula and weight are not provided in the given abstracts, these details can be found in chemical databases or publications focused on its isolation and structural elucidation.
Q3: How does the structure of Tubeimoside III influence its anti-inflammatory, antitumor, and antitumor-promoting effects?
A3: Studies have shown that the C-16 hydroxyl group in Tubeimoside III plays a crucial role in enhancing its biological activity and reducing toxicity compared to Tubeimoside I []. Additionally, structural differences in the B and/or C ring positions between Tubeimoside III and Tubeimoside II are linked to enhanced biological activity, albeit with increased toxicity in the case of Tubeimoside III []. This suggests that specific structural features significantly influence the potency and potential side effects of this compound.
Q4: What in vitro evidence supports the antiviral activity of Tubeimoside III against SARS-CoV-2?
A4: Tubeimoside III demonstrated potent inhibition of SARS-CoV-2 replication in laboratory settings, exhibiting an EC50 value of 265.5 nM []. This finding indicates a significant capacity to hinder viral replication at a cellular level.
Q5: What analytical methods are commonly employed for the identification and quantification of Tubeimoside III in plant material?
A5: High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (HPLC-ESI/MS) and high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) are two widely used techniques for analyzing Tubeimoside III in Rhizoma Bolbostematis extracts []. These methods provide accurate quantification and identification of Tubeimoside III, crucial for quality control and research purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

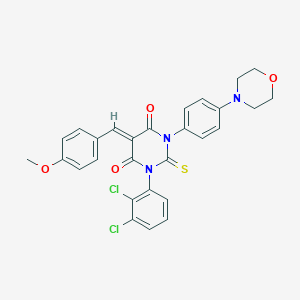
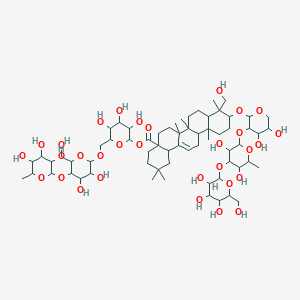

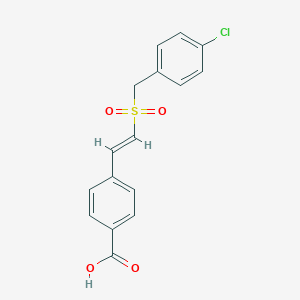
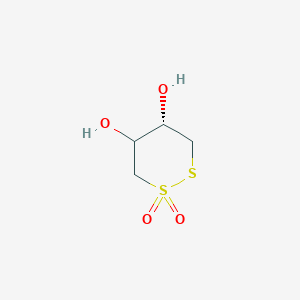
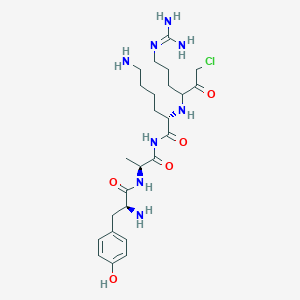
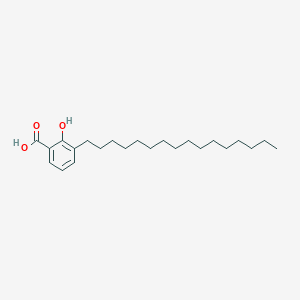
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
